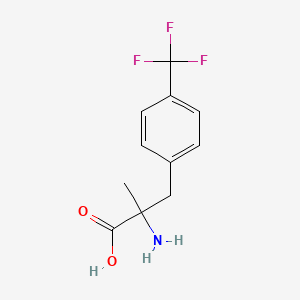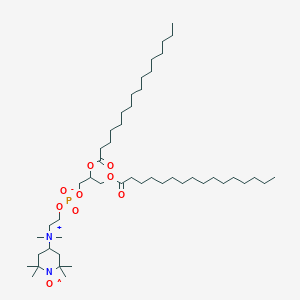
CID 139035587
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline is a synthetic phospholipid compound. It is a derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, where the phosphocholine headgroup is modified with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety. This compound is often used in biophysical studies due to its unique properties, including its ability to act as a spin label.
准备方法
The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho(tempo)choline typically involves the following steps:
Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine: This can be achieved by reacting palmitic acid with glycerol to form 1,2-dipalmitoyl-sn-glycero-3-phosphate, which is then converted to 1,2-dipalmitoyl-sn-glycero-3-phosphocholine through phosphorylation.
Modification with TEMPO: The phosphocholine headgroup of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine is then modified with TEMPO to form 1,2-dipalmitoyl-sn-glycero-3-phospho(tempo)choline.
化学反应分析
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline undergoes various chemical reactions, including:
科学研究应用
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phospho(tempo)choline involves its ability to act as a spin label. The TEMPO moiety interacts with the surrounding environment, allowing researchers to study the dynamics and organization of lipid bilayers using ESR . The compound can also interact with proteins and other molecules in the membrane, providing insights into membrane-protein interactions .
相似化合物的比较
1,2-Dipalmitoyl-sn-glycero-3-phospho(tempo)choline is unique due to its TEMPO moiety, which allows it to act as a spin label. Similar compounds include:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Lacks the TEMPO moiety and is commonly used in membrane studies.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Another phospholipid used in membrane studies, but with shorter fatty acid chains.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure but with an ethanolamine headgroup instead of phosphocholine.
属性
分子式 |
C48H94N2O9P |
|---|---|
分子量 |
874.2 g/mol |
InChI |
InChI=1S/C48H94N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(51)56-41-44(59-46(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)42-58-60(54,55)57-38-37-50(7,8)43-39-47(3,4)49(53)48(5,6)40-43/h43-44H,9-42H2,1-8H3 |
InChI 键 |
NXILARBVRVTMRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide](/img/structure/B12089257.png)
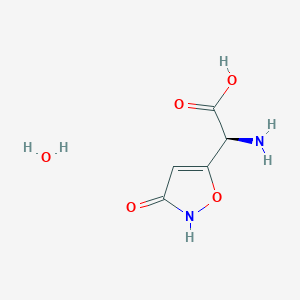
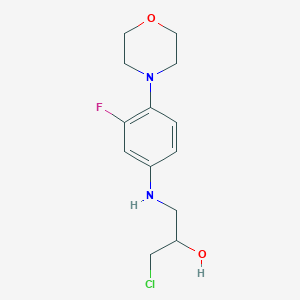
![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)
![3-Bromo-7-methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B12089290.png)


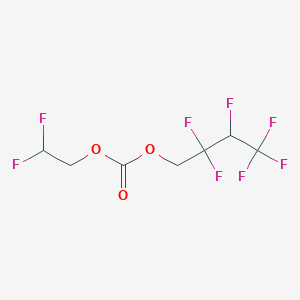

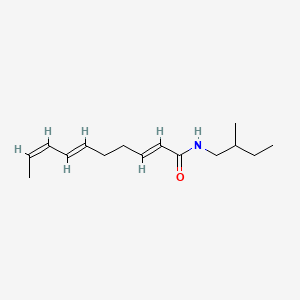
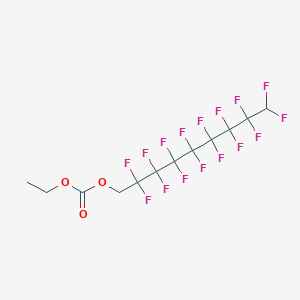
![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)

